molecular formula C8H9BrN2O B15230459 7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B15230459
M. Wt: 229.07 g/mol
InChI Key: BZVSLFFUHAFDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heterocyclic compound comprising fused pyrrole and pyridine rings. Its structure features a bromine atom at position 7, a methoxy group at position 4, and a partially saturated dihydro ring system (positions 2 and 3) . This compound belongs to the azaindole family, which is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry, while the methoxy group modulates electronic and steric properties, influencing solubility and binding affinity .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

7-bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H9BrN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h4,10H,2-3H2,1H3

InChI Key

BZVSLFFUHAFDCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1CCN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of a pyrrolopyridine precursor. One common method includes the reaction of 1H-pyrrolo[2,3-c]pyridine with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyrrolopyridines.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Dehalogenated pyrrolopyridines.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and saturation. Below is a comparative analysis:

Compound Substituents Key Features Biological Relevance
7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (Target) Br (C7), OMe (C4), dihydro (C2/C3) Enhanced solubility due to dihydro structure; potential for kinase inhibition Cytotoxicity against EGFR-overexpressing A431 cells
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Br (C5), ethynylpyridine (C3) Planar structure with extended conjugation; used in Suzuki-Miyaura couplings Anticancer activity via π-π stacking interactions
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Br (C5), Cl (C7) Dual halogenation enhances reactivity for nucleophilic substitutions Intermediate in synthesis of EGFR inhibitors
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (DCPP) Cl (C5), dihydro (C2/C3) Improved metabolic stability due to reduced ring strain Studied for CNS applications; solubility in ethanol/DMF
3-Nitro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (6d) NO₂ (C3), 4-MeO-Ph (C5) Electron-withdrawing nitro group aids in charge transfer interactions Antiproliferative activity via DNA intercalation

Anticancer Activity

Pyrrolo[2,3-c]pyridines exhibit potent cytotoxicity against EGFR-driven cancers. The target compound showed selective inhibition of A431 cells (IC₅₀ = 1.2 μM), outperforming non-dihydro analogs (IC₅₀ = 3.8 μM) due to improved membrane permeability .

Physicochemical Properties

  • Solubility : The dihydro structure reduces π-π stacking, enhancing solubility in polar solvents (e.g., DMSO) compared to fully aromatic analogs .
  • Stability : Methoxy groups at C4 resist oxidative degradation, making the target compound more stable under physiological conditions than nitro-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.